molecular formula C7H15N3O B13639839 N-Hydroxy-4-methylpiperidine-1-carboximidamide

N-Hydroxy-4-methylpiperidine-1-carboximidamide

Cat. No.: B13639839
M. Wt: 157.21 g/mol
InChI Key: GGHFDZGENJOGQE-UHFFFAOYSA-N
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Description

N-Hydroxy-4-methylpiperidine-1-carboximidamide is a heterocyclic compound with the molecular formula C7H15N3O. It is primarily used as a building block in organic synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4-methylpiperidine-1-carboximidamide typically involves the reaction of 4-methylpiperidine with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4-methylpiperidine-1-carboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines .

Scientific Research Applications

N-Hydroxy-4-methylpiperidine-1-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-4-methylpiperidine-1-carboximidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and the associated biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-1-methylpiperidine-4-carboximidamide
  • N-Hydroxy-4-methylpiperidine-1-carboxamide
  • N-Hydroxy-4-methylpiperidine-1-carbothioamide

Uniqueness

N-Hydroxy-4-methylpiperidine-1-carboximidamide is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and versatility in synthetic applications .

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

N'-hydroxy-4-methylpiperidine-1-carboximidamide

InChI

InChI=1S/C7H15N3O/c1-6-2-4-10(5-3-6)7(8)9-11/h6,11H,2-5H2,1H3,(H2,8,9)

InChI Key

GGHFDZGENJOGQE-UHFFFAOYSA-N

Isomeric SMILES

CC1CCN(CC1)/C(=N/O)/N

Canonical SMILES

CC1CCN(CC1)C(=NO)N

Origin of Product

United States

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